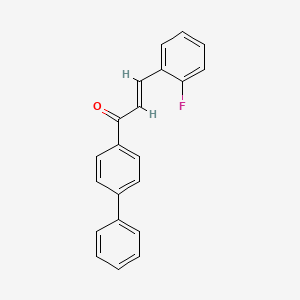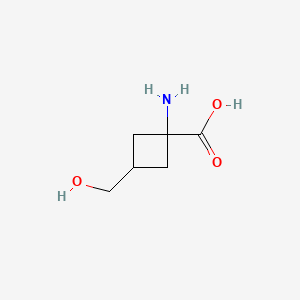![molecular formula C13H17F3N2 B3081198 1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 1097813-78-9](/img/structure/B3081198.png)
1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane
Descripción general
Descripción
1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane is a useful research compound. Its molecular formula is C13H17F3N2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A variety of research applications involving 1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane focus primarily on the synthesis and characterization of related diazepane derivatives. For instance, studies have demonstrated the synthesis of diazepanes and diazepinones under various conditions, highlighting their potential as intermediates in chemical syntheses. The synthesis of 1,4-diazepin-5-ones under microwave irradiation showcases an efficient access to 1,4-diazepane derivatives, which proceeds rapidly in good yields, indicating the versatility of these compounds in synthetic chemistry (Wlodarczyk et al., 2007). Additionally, the preparation of 1,4-diazepanes via catalytic reduction and the study of their structural characteristics through methods like NMR spectroscopy and X-ray diffraction analysis reveal the detailed molecular frameworks of these compounds, supporting their utility in further chemical and pharmacological research (Gomi et al., 2012).
Catalytic and Biological Activity
Research has also explored the catalytic activities of diazepane-based compounds. For example, manganese(III) complexes of bisphenolate ligands derived from 1,4-diazepane have been investigated for their ability to catalyze epoxidation reactions. These studies demonstrate the influence of the ligand's Lewis basicity on the reactivity and efficiency of the catalysts, providing insights into the design of more effective catalytic systems for industrial and synthetic applications (Sankaralingam & Palaniandavar, 2014).
Structural Studies
The structural elucidation of diazepane derivatives has been a significant focus, with several studies detailing the crystal structures of these compounds. X-ray crystallography has been used to determine the conformation and molecular geometry of various diazepane-based molecules, revealing their potential for further functionalization and application in medicinal chemistry. These structural analyses contribute to the understanding of the molecular interactions and reactivity patterns of diazepane derivatives, facilitating their application in the design of new materials and pharmaceuticals (Bertolasi, Mosher, & Vaughan, 2005).
Propiedades
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-5-2-1-4-11(12)10-18-8-3-6-17-7-9-18/h1-2,4-5,17H,3,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQWNZHBGOEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



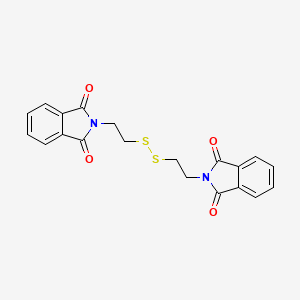
![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)

![3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3081161.png)
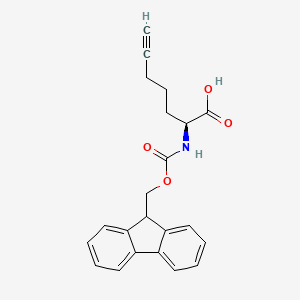
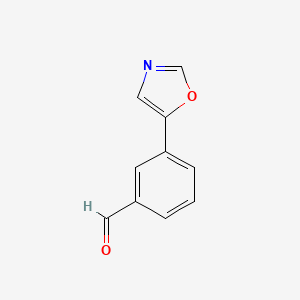
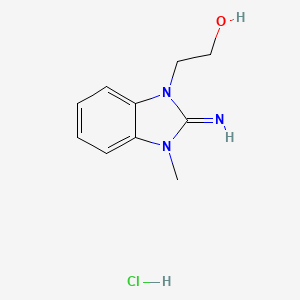
![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)
![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)
![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)
